molecular formula C19H14ClF4N5OS B11582545 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11582545
M. Wt: 471.9 g/mol
InChI Key: YPKFCBRLAMTQEA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolo-thiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, trifluoromethyl, and fluorophenyl groups

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be achieved through a multi-step process involving the reaction of appropriate precursors. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the triazole and thiadiazine rings allows for oxidation reactions, which can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazolo-thiadiazines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolo-thiadiazines and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of chloro, trifluoromethyl, and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14ClF4N5OS

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H14ClF4N5OS/c1-9-26-27-18-29(9)28-15(10-2-5-12(21)6-3-10)16(31-18)17(30)25-14-8-11(19(22,23)24)4-7-13(14)20/h2-8,15-16,28H,1H3,(H,25,30)

InChI Key

YPKFCBRLAMTQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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